
L-(+)-2-Amino-6-phosphonohexanoic acid
Descripción general
Descripción
L-(+)-2-Amino-6-phosphonohexanoic acid (CAS 78944-89-5) is a phosphonated amino acid analogue of glutamate, characterized by a six-carbon backbone with a phosphono group (-PO₃H₂) at the C6 position and an L-configuration at the α-carbon . Its IUPAC name is 2-amino-6-phosphonohexanoic acid, and it is highly soluble in alkaline solutions (e.g., 100 mM in 1eq. NaOH) .
Functionally, this compound acts as a glutamate transport modulator, interacting with System xₐ⁻, a cystine/glutamate antiporter. This interaction enables it to induce neuronal sensitization, a phenomenon where prior exposure to excitotoxins like L-quisqualic acid (QUIS) amplifies depolarization responses to endogenous compounds such as L-cystine . Its primary research applications include studying glutamate signaling in neurodegenerative diseases, synaptic plasticity, and neurotoxicity mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-2-Amino-6-phosphonohexanoic acid involves several steps. One common method includes the phosphonylation of hydroxy esters with phosphonochloridates. This reaction typically requires the presence of a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate .
Another method involves the condensation of phosphonic monoesters with hydroxy esters. This reaction can be catalyzed by various coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and is usually performed in an inert atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
L-(+)-2-Amino-6-phosphonohexanoic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or phosphines.
Substitution: The amino group in norleucine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonic acid group can yield phosphonic acid derivatives, while substitution reactions can produce various amino acid derivatives .
Aplicaciones Científicas De Investigación
Neuropharmacological Research
L-AP6 has been extensively studied for its role as a selective agonist at the quisqualate-sensitized site in the hippocampus. Research indicates that it can effectively depolarize CA1 pyramidal neurons in response to L-quisqualic acid (QUIS), demonstrating its potential in understanding excitatory neurotransmission mechanisms.
Case Study: Hippocampal Neuron Sensitization
A study published in Brain Research demonstrated that brief exposure to QUIS sensitizes neurons to depolarization by L-AP6, highlighting its specificity and potency (IC50 = 40 µM) compared to other analogues like L-AP4 and L-AP5, which showed significantly higher IC50 values for the same site .
Glutamate Receptor Modulation
L-AP6 acts as a selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which regulates glutamate levels in the central nervous system. This modulation is critical for maintaining synaptic homeostasis and preventing excitotoxicity.
Table 1: Comparative Potency of L-AP6 and Related Compounds
Compound Name | IC50 (µM) | Receptor Target | Specificity |
---|---|---|---|
L-AP6 | 40 | QUIS-sensitized site | High |
L-AP4 | 8000 | NMDA receptor | Moderate |
L-AP5 | 3000 | NMDA receptor | Moderate |
D-AP4 | >100000 | AMPA receptor | Low |
This table illustrates the relative potency of L-AP6 compared to other excitatory amino acid analogues, underscoring its unique position as a selective modulator.
Potential Therapeutic Applications
Due to its ability to selectively modulate glutamate receptors, L-AP6 is being explored for potential therapeutic applications in conditions characterized by altered glutamate signaling, such as epilepsy and neurodegenerative diseases.
Case Study: Anticonvulsant Properties
Research has shown that L-AP6 can inhibit excitatory neurotransmission, which may contribute to anticonvulsant effects. A study indicated that compounds similar to L-AP6 exhibit anticonvulsant actions when administered intraperitoneally, suggesting a potential pathway for developing treatments for seizure disorders .
Mechanistic Insights into Synaptic Plasticity
L-AP6 has been instrumental in elucidating mechanisms underlying synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD). By selectively activating specific receptor sites, researchers can dissect the pathways involved in learning and memory processes.
Table 2: Effects of L-AP6 on Synaptic Plasticity
Mechanism | Effect of L-AP6 | Reference |
---|---|---|
Long-Term Potentiation (LTP) | Inhibition observed at high concentrations | |
Long-Term Depression (LTD) | Facilitation at low concentrations |
This table summarizes the dual role of L-AP6 in modulating synaptic plasticity, providing insights into its potential roles in cognitive functions.
Future Directions in Research
The ongoing research into this compound continues to uncover its multifaceted roles in neurobiology. Future studies are expected to focus on:
- Refining therapeutic applications for neurodegenerative diseases.
- Investigating its effects on other neurotransmitter systems beyond glutamate.
- Exploring its potential as a tool for studying complex neural circuits involved in behavior and cognition.
Mecanismo De Acción
The mechanism of action of L-(+)-2-Amino-6-phosphonohexanoic acid involves its interaction with specific molecular targets. For example, it can inhibit methionine aminopeptidase by mimicking the transition state of the enzyme’s natural substrate. This inhibition can affect various biological pathways, including protein synthesis and degradation .
Comparación Con Compuestos Similares
Structural and Functional Comparison Table
Mechanistic Insights
ODAP vs. L-AP6
ODAP, the neurotoxin in Lathyrus species, shares System xₐ⁻-mediated neuronal sensitization with L-AP6. However, ODAP’s oxalyl group confers higher affinity for non-NMDA receptors, leading to 50-fold sensitization to L-AP6 compared to QUIS (30–250-fold) . Unlike L-AP6, ODAP’s depolarization is inhibited by CNQX, highlighting its non-NMDA receptor specificity .
Homocysteic Acid (HCA) vs. L-AP6
HCA, an endogenous sulfonic acid, uniquely sensitizes neurons via NMDA receptors, with depolarization blocked by D-AP3. This contrasts with L-AP6 and ODAP, which act on non-NMDA pathways. HCA’s dual role in hyperhomocystinemia and excitotoxicity underscores its distinct pathological relevance .
Enantiomers of AP6
The D-enantiomer [(R)-2-Amino-6-phosphonohexanoic acid hydrate] exhibits reduced affinity for glutamate transporters compared to the L-form. Enantiopure synthesis (e.g., via imidazolidinone alkylation) is critical for studying stereospecific neuropharmacology .
Allysine vs. L-AP6
Allysine (2-Amino-6-oxohexanoic acid) lacks the phosphono group, replacing it with a ketone. This structural difference shifts its function from neurotransmission to collagen biosynthesis, where it facilitates lysine crosslinking via lysyl oxidase .
Research Implications
- Neurodegeneration : L-AP6’s role in glutamate transport modulation provides insights into amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease, where System xₐ⁻ dysfunction is implicated .
- Toxicity Mechanisms : ODAP and HCA comparisons clarify pathways in neurolathyrism and hyperhomocystinemia, respectively .
- Drug Design : Enantiomeric specificity of AP6 derivatives aids in developing targeted glutamate receptor modulators .
Actividad Biológica
L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a phosphono amino acid that has garnered attention for its significant biological activity, particularly in the context of neuropharmacology. This compound is known for its role as a selective agonist and its interactions with various excitatory amino acid receptors, particularly in the central nervous system (CNS). This article delves into the biological activity of L-AP6, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
L-AP6 is characterized by the presence of a phosphono group, distinguishing it from other amino acids. Its chemical structure can be represented as follows:
This unique structure contributes to its specific interactions with neurotransmitter receptors, particularly those involved in excitatory neurotransmission.
L-AP6 primarily acts as a selective antagonist at the NMDA (N-Methyl-D-Aspartate) receptor and has been shown to inhibit excitatory neurotransmission. It selectively interacts with quisqualate-sensitized sites in hippocampal neurons, demonstrating a high degree of specificity compared to other excitatory amino acids. The following table summarizes key findings regarding the potency and selectivity of L-AP6:
Receptor Type | IC50 (µM) | Selectivity |
---|---|---|
Quisqualate-sensitized site | 40 | Highly selective |
Kainate/AMPA receptors | >10 | Less potent |
NMDA receptors | >3 | Cross-reactive |
L-AP4 receptors | 0.8 | Moderate selectivity |
Biological Activity and Effects
L-AP6's biological activity has been extensively studied in various animal models and in vitro systems:
- Neurotransmission Modulation : Research indicates that L-AP6 can significantly inhibit NMDA receptor activity, which may impact neuronal function and behavior. Its ability to modulate synaptic plasticity makes it a valuable tool for studying neurophysiological processes.
- Quisqualate Sensitization : A notable effect of L-AP6 is its involvement in quisqualate sensitization, where brief exposure to quisqualic acid enhances neuronal depolarization sensitivity to excitatory amino acids. This sensitization has implications for understanding excitotoxicity and neurodegenerative diseases .
- Potential Therapeutic Applications : Given its pharmacological profile, L-AP6 has been investigated for potential therapeutic applications in conditions characterized by excessive glutamatergic activity, such as epilepsy, Alzheimer's disease, and other neurodegenerative disorders .
Case Studies
Several studies have highlighted the effects of L-AP6 on neuronal function:
- Study on Hippocampal Neurons : A study demonstrated that L-AP6 effectively sensitizes CA1 pyramidal neurons to depolarization by EAA analogs when exposed to quisqualic acid. The results showed that L-AP6 was significantly more potent than its D-isomer counterparts, reinforcing its specificity for the quisqualate-sensitized site .
- Impact on Synaptic Plasticity : Another investigation revealed that L-AP6 could modulate synaptic responses in isolated spinal cord preparations, suggesting its potential role in influencing synaptic plasticity mechanisms .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of L-(+)-2-Amino-6-phosphonohexanoic acid, and how should it be stored for experimental use?
- Methodological Answer :
- Physical Properties :
Property | Value | Source |
---|---|---|
CAS Number | 131177-53-2 | |
Molecular Formula | C₆H₁₄NO₅P·H₂O | |
Molecular Weight | 211.15 (anhydrous basis) | |
Physical Form | Hydrate | |
Purity | >97.0% (HPLC) |
- Storage : Store at 2–8°C in airtight containers to prevent hydration/dehydration. Use desiccants for long-term stability. Monitor purity via HPLC before critical experiments .
Q. What synthetic routes are recommended for this compound, and how can purity be ensured?
- Methodological Answer :
- Synthesis :
Start with L-2-aminoadipic acid; protect the amine group using tert-butoxycarbonyl (Boc) chemistry.
Introduce the phosphono group via Arbuzov or Michaelis-Becker reaction with diethyl phosphite.
Deprotect the amine under acidic conditions (e.g., TFA).
- Purification : Use ion-exchange chromatography (e.g., Dowex 50WX8 resin) followed by recrystallization from ethanol/water. Validate purity via NMR (¹H, ³¹P) and HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (D₂O, 500 MHz) to confirm amine and phosphono proton environments; ³¹P NMR for phosphonate group verification.
- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for mass confirmation (expected [M+H]⁺ = 212.1) .
Advanced Research Questions
Q. How can researchers design experiments to study its role as an NMDA receptor antagonist?
- Methodological Answer :
- Electrophysiology : Perform whole-cell patch-clamp recordings on hippocampal neurons to measure glutamate-induced currents. Compare inhibition with/without the compound (IC₅₀ determination).
- Radioligand Binding Assays : Use ³H-labeled MK-801 or glycine to assess competitive binding in synaptic membrane preparations.
- Cross-Validation : Combine functional assays with computational docking (e.g., AutoDock Vina) to map binding interactions with GluN1/GluN2B subunits .
Q. How should contradictory data on its solubility in aqueous buffers be resolved?
- Methodological Answer :
- Variable Control : Test solubility across pH (5.0–8.0) and ionic strengths (0.1–1.0 M NaCl). Use dynamic light scattering (DLS) to detect aggregates.
- Orthogonal Validation : Compare UV-Vis spectroscopy (λ = 210 nm) with gravimetric analysis. Replicate conditions from conflicting studies to identify methodological discrepancies (e.g., buffer composition, temperature) .
Q. What strategies optimize its stability in cell culture media for long-term neuropharmacology studies?
- Methodological Answer :
- Stability Screen : Incubate the compound in DMEM/F12 media at 37°C. Sample at 0, 24, 48, and 72 hours; quantify degradation via HPLC.
- Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis. Pre-filter media (0.22 µm) to remove particulates .
Q. How can computational modeling predict its interactions with non-NMDA targets (e.g., metabotropic glutamate receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to mGluR1/5 using CHARMM force fields. Focus on conserved residues in the Venus flytrap domain.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for phosphono group modifications. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response curves in receptor studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to determine EC₅₀/IC₅₀.
- Error Propagation : Use Monte Carlo simulations to assess uncertainty in Hill coefficients. Report 95% confidence intervals for reproducibility .
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratio) using a fractional factorial design. Optimize via response surface methodology (RSM).
- Quality Control : Implement in-process monitoring (e.g., inline IR spectroscopy) to detect intermediates and adjust conditions in real time .
Propiedades
IUPAC Name |
(2S)-2-amino-6-phosphonohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOXWRQXHFVNLV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCP(=O)(O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347607 | |
Record name | 6-Phosphono-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98575-76-9, 126253-57-4 | |
Record name | Norleucine, 6-phosphono- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098575769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phosphono-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-2-Amino-6-phosphonohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.